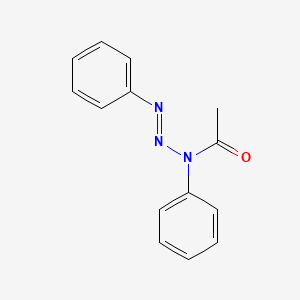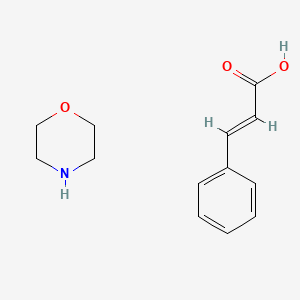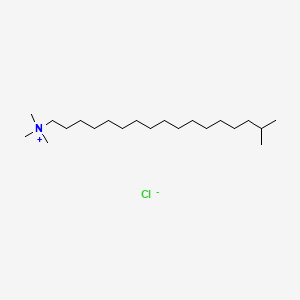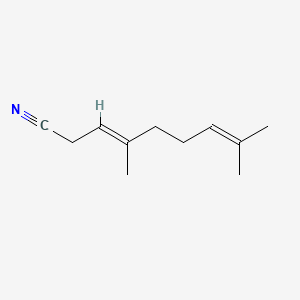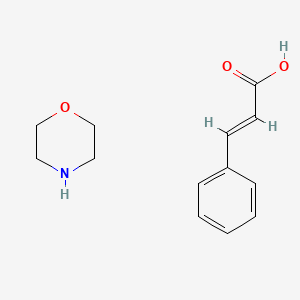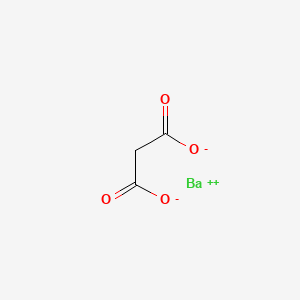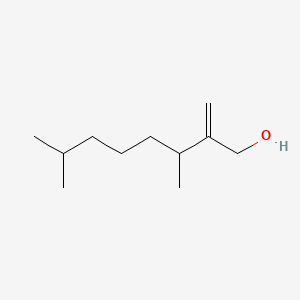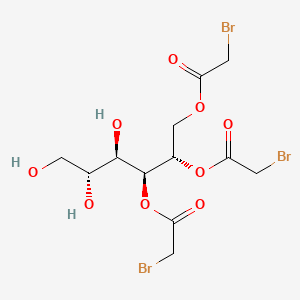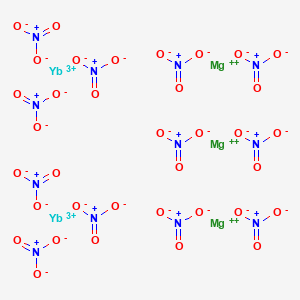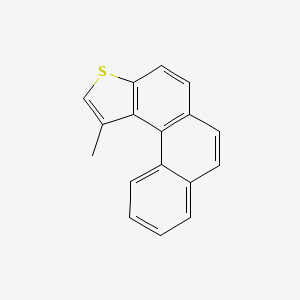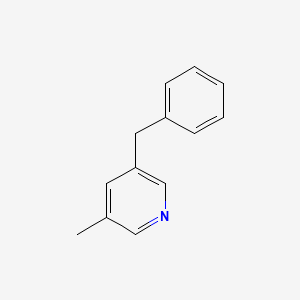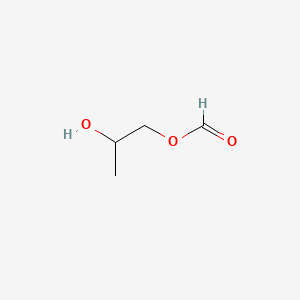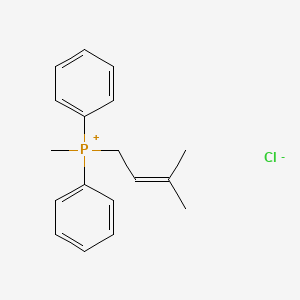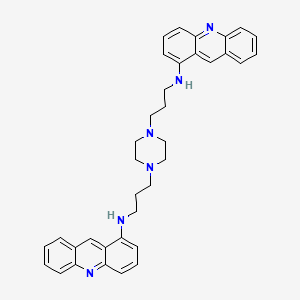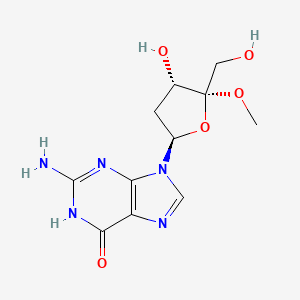
2'-Deoxy-4'-methoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-4’-methoxyguanosine is a modified nucleoside analog, which is structurally similar to guanosine but with specific modifications at the 2’ and 4’ positions of the ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-4’-methoxyguanosine typically involves the modification of a guanosine derivativeThe process often employs reagents such as trimethylsilyl chloride for protection and sodium hydride for deoxygenation .
Industrial Production Methods: Industrial production of 2’-Deoxy-4’-methoxyguanosine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-4’-methoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Deoxy-4’-methoxyguanosine .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-4’-methoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Wirkmechanismus
The mechanism of action of 2’-Deoxy-4’-methoxyguanosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. This interference can lead to chain termination or the formation of defective nucleic acids, ultimately inhibiting viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyguanosine: Lacks the methoxy group at the 4’ position.
2’-Deoxy-2’-fluoro-4’-azidocytidine: Contains a fluorine atom at the 2’ position and an azido group at the 4’ position.
2’-Deoxy-2’-fluoro-2’-methyluridine: Features a fluorine atom and a methyl group at the 2’ position
Uniqueness: 2’-Deoxy-4’-methoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy as a therapeutic agent, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
140226-16-0 |
|---|---|
Molekularformel |
C11H15N5O5 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-11(3-17)5(18)2-6(21-11)16-4-13-7-8(16)14-10(12)15-9(7)19/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,11+/m0/s1 |
InChI-Schlüssel |
IJQOFDIBBMYRQI-WGDKSQQYSA-N |
Isomerische SMILES |
CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Kanonische SMILES |
COC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


